
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine
Description
Overview of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine
This compound stands as a chemically distinct member of the piperazine derivative family, characterized by its unique molecular architecture that incorporates both halogenated aromatic and heterocyclic components. The compound possesses the Chemical Abstracts Service registry number 401801-83-0, providing definitive identification within chemical databases and commercial suppliers. Its molecular formula, C₁₃H₁₈BrClN₂O, reflects the presence of thirteen carbon atoms, eighteen hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 333.65 grams per mole.
The structural framework of this compound centers around a methylpiperazine core, which serves as the fundamental heterocyclic scaffold. This six-membered ring contains two nitrogen atoms positioned at the 1 and 4 positions, with one nitrogen bearing a methyl substituent. The piperazine ring connects through an ethyl linker to a phenoxy group, creating an extended molecular chain that enhances the compound's conformational flexibility and potential for biological interactions. The phenoxy component features a benzene ring substituted with both bromine and chlorine atoms at the 4 and 2 positions, respectively, introducing significant electronic and steric modifications that influence the molecule's chemical behavior and biological activity.
The Simplified Molecular Input Line Entry System representation, CN1CCN(CCOC2=CC=C(Br)C=C2Cl)CC1, provides a standardized method for describing the compound's connectivity and serves as a universal identifier across chemical databases and computational platforms. This notation clearly delineates the structural relationships between the various molecular components, facilitating accurate representation in chemical informatics applications.
The compound's availability through commercial chemical suppliers indicates its recognition within the research community, though several sources report discontinued status, suggesting either limited demand or synthetic challenges that affect production feasibility. Chemical suppliers typically offer the compound with purity specifications of 95% or higher, demonstrating the established protocols for its synthesis and purification.
Historical Context and Discovery
The historical development of this compound occurs within the broader context of piperazine derivative research, which has evolved significantly over several decades of medicinal chemistry investigation. Piperazine-derived compounds have emerged as privileged structures in pharmaceutical research, with their therapeutic applications spanning multiple therapeutic areas including central nervous system disorders, antimicrobial treatments, and anticancer therapies. The systematic exploration of piperazine derivatives began with the recognition that modifications to the basic piperazine scaffold could yield compounds with diverse biological activities and improved pharmacological profiles.
The specific compound under investigation represents part of a broader research initiative focused on phenoxyethyl-piperazine derivatives, which have demonstrated significant potential as pharmacologically active agents. Related compounds within this structural class have shown particular promise as adrenoceptor antagonists, with research demonstrating that 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives can achieve high affinity for alpha-1 and alpha-2 receptors. These findings provided the scientific foundation for exploring additional structural modifications, including the incorporation of halogen substituents such as bromine and chlorine atoms.
The development of brominated and chlorinated phenoxy compounds has historical precedence in the production of bioactive molecules, particularly in the agricultural chemistry sector where 4-bromo-2-chlorophenols serve as valuable intermediates for insecticidal and acaricidal active substances. The synthetic methodology for producing 4-bromo-2-chlorophenol derivatives has been well-established since the 1930s, with early research by Raiford and colleagues demonstrating effective bromination procedures that achieve yields of 87% of theoretical values.
The emergence of this compound as a research compound reflects the convergence of these historical developments in both piperazine chemistry and halogenated phenol synthesis. The compound's appearance in modern chemical catalogs and research databases indicates its recognition as a potentially valuable synthetic intermediate or biological probe, though specific discovery details and initial synthesis reports remain limited in the available literature.
Significance in Organic and Medicinal Chemistry
The significance of this compound within organic and medicinal chemistry derives from its embodiment of several key structural features that are highly valued in contemporary drug discovery and development programs. The compound represents a sophisticated example of molecular design that incorporates multiple pharmacophoric elements, positioning it as both a synthetic challenge and a potential therapeutic lead compound.
From an organic chemistry perspective, the compound demonstrates advanced synthetic complexity through its combination of heterocyclic, aromatic, and aliphatic components. The piperazine core provides a well-established scaffold that offers multiple sites for chemical modification, while the phenoxyethyl linker introduces conformational flexibility that can be exploited for structure-activity relationship optimization. The presence of both bromine and chlorine substituents on the aromatic ring creates opportunities for further synthetic elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformative chemical processes.
The medicinal chemistry significance of this compound extends from the well-documented biological activities associated with piperazine derivatives. Research has established that piperazine-containing molecules exhibit diverse pharmacological effects, including antimicrobial, anticancer, and central nervous system activities. The structural class to which this compound belongs has demonstrated particular relevance in the development of receptor antagonists, with related phenoxyethyl-piperazine derivatives showing high affinity for adrenergic receptors and other therapeutically relevant targets.
The compound's significance is further enhanced by its relationship to established pharmaceutical agents that incorporate similar structural motifs. Piperazine derivatives such as clozapine, vortioxetine, and buspirone have achieved clinical success as antipsychotic, antidepressant, and anxiolytic medications, respectively. These therapeutic precedents validate the piperazine scaffold as a privileged structure in medicinal chemistry and support continued investigation of novel derivatives such as this compound.
The biosynthetic perspective provided by recent research on piperazine-derived natural products adds another dimension to the compound's significance. Studies have revealed sophisticated enzymatic machinery, including nonribosomal peptide synthetases and cytochrome P450 enzymes, involved in the construction of complex piperazine-containing molecules in nature. This biological precedent suggests that synthetic approaches to compounds like this compound may benefit from biomimetic strategies that emulate natural biosynthetic pathways.
Scope and Objectives of the Review
The scope of this comprehensive review encompasses a detailed examination of this compound from multiple scientific perspectives, establishing a foundation for understanding its chemical properties, synthetic accessibility, and potential applications within medicinal chemistry research. The primary objective involves systematic analysis of the compound's molecular characteristics, including its structural features, physicochemical properties, and relationships to other members of the piperazine derivative family.
A fundamental objective of this review centers on documenting the current state of knowledge regarding the compound's chemical identity and commercial availability. Through examination of chemical supplier data and database entries, the review aims to establish definitive information regarding molecular formula, molecular weight, registry numbers, and analytical specifications. This foundational information serves as the basis for all subsequent discussions of chemical properties and potential applications.
The review seeks to contextualize the compound within the broader landscape of piperazine derivative research, drawing connections to related structures that have demonstrated biological activity or synthetic utility. By examining structural analogs and derivatives, such as 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-ethylpiperazine and 2-(4-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperazin-1-yl)ethanol, the review aims to identify patterns of structure-activity relationships that may inform future research directions.
An important objective involves assessment of the compound's position within established synthetic methodologies and its potential as a synthetic intermediate for more complex molecular targets. The review examines synthetic approaches to related compounds and identifies opportunities for chemical modification that could enhance biological activity or improve pharmacological properties. This analysis draws upon established procedures for piperazine functionalization and phenoxy compound synthesis to project potential synthetic routes and challenges.
The review also aims to evaluate the compound's significance within the context of contemporary medicinal chemistry trends and therapeutic needs. By examining the biological activities associated with structurally related compounds, including adrenoceptor antagonism, central nervous system effects, and antimicrobial properties, the review seeks to identify potential therapeutic applications that warrant further investigation.
Review Objective | Scope | Expected Outcomes |
---|---|---|
Chemical Characterization | Molecular properties and specifications | Complete structural and analytical profile |
Synthetic Analysis | Preparation methods and modifications | Synthetic route assessment and optimization strategies |
Biological Context | Structure-activity relationships | Therapeutic potential evaluation |
Research Applications | Chemical probe and intermediate utility | Future research direction identification |
Propriétés
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2O/c1-16-4-6-17(7-5-16)8-9-18-13-3-2-11(14)10-12(13)15/h2-3,10H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNQBHJVCLNQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Detailed Synthetic Routes
2.1. Williamson Ether Synthesis
This method involves a two-step alkylation process:
- Synthesis of 2-(4-Bromo-2-chlorophenoxy)ethyl bromide :
- Reagents : 4-Bromo-2-chlorophenol, 1,2-dibromoethane, potassium carbonate (K₂CO₃).
- Conditions : Reflux in acetone (56–60°C, 12–24 h) under inert atmosphere.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography.
- Alkylation of 4-Methylpiperazine :
- Reagents : 2-(4-Bromo-2-chlorophenoxy)ethyl bromide, 4-methylpiperazine (excess), dimethylformamide (DMF).
- Conditions : Stirring at 60–80°C for 8–12 h.
- Workup : Quenching with water, extraction with dichloromethane (DCM), washing with brine, and solvent removal.
Key Data :
Step | Yield (%) | Purity (HPLC) |
---|---|---|
1 | 65–75 | 90–95% |
2 | 70–80 | 92–98% |
2.2. Mitsunobu Reaction
Direct coupling of 4-bromo-2-chlorophenol with 1-(2-hydroxyethyl)-4-methylpiperazine:
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).
- Conditions : Room temperature, 12–18 h.
- Workup : Filtration, concentration, and purification via recrystallization (ethanol/water).
Key Data :
Yield (%) | Purity (HPLC) |
---|---|
85–90 | 95–99% |
2.3. Nucleophilic Substitution via Tosylate Intermediate
- Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine Tosylate :
- Reagents : 1-(2-Hydroxyethyl)-4-methylpiperazine, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), DCM.
- Conditions : 0–5°C, 2 h.
- Coupling with 4-Bromo-2-chlorophenol :
- Reagents : Sodium hydride (NaH), dimethylacetamide (DMAc).
- Conditions : 80°C, 6 h.
Key Data :
Step | Yield (%) |
---|---|
1 | 90 |
2 | 75 |
Comparative Analysis of Methods
Method | Advantages | Limitations |
---|---|---|
Williamson | High scalability | Requires halogenated intermediates |
Mitsunobu | Excellent regioselectivity | Costly reagents (DIAD, PPh₃) |
Tosylate Route | Mild conditions | Multi-step synthesis |
Critical Reaction Parameters
- Solvent Choice : Polar aprotic solvents (DMF, DMAc) enhance reaction rates in alkylation steps.
- Temperature Control : Elevated temperatures (60–80°C) improve yields in nucleophilic substitutions.
- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%).
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The table below compares key structural and functional features of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine with related piperazine derivatives:
Key Observations:
- Halogen Substitution Patterns: The target compound’s 4-bromo-2-chlorophenoxy group differs from the 3,4-dichlorophenyl group in BD1063. Halogen positioning (para vs. meta/ortho) significantly impacts sigma-1 receptor binding affinity and selectivity. For example, BD1063’s 3,4-dichloro configuration confers high sigma-1 antagonism (Ki = 8.9 nM), while bromine in the para position (as in the target compound) may alter lipophilicity and steric interactions .
- Linker Chemistry: The phenoxyethyl linker in the target compound contrasts with the phenylethyl (BD1063) or benzyl (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) groups in analogs. Ether linkages (as in the target) may reduce metabolic stability compared to alkyl chains but enhance electronic effects .
- Receptor Selectivity : BD1063 and BD1047 exhibit dual sigma-1/sigma-2 activity, with BD1047 showing higher sigma-2 affinity. The target compound’s bromo-chloro substitution may shift selectivity toward sigma-1, similar to BD1063 .
Functional Comparisons
- Antagonism vs. Agonism: BD1063 and BD1047 are sigma antagonists, whereas fenpropimorph acts as a sigma-1 agonist. The target compound’s halogenated phenoxy group may favor antagonism, as seen in dichlorophenyl analogs .
- Therapeutic Potential: BD1063 attenuates dystonia in rats and modulates opioid analgesia, suggesting applications in neuropathic pain. The target compound’s bromine substitution (enhancing lipophilicity) could improve blood-brain barrier penetration for CNS targets .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for BD1063, involving alkylation of 4-methylpiperazine with a bromo-chlorophenoxyethyl intermediate. and describe analogous protocols for benzyl- and phenylethyl-piperazines .
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : 3,4-Dichloro substitution (BD1063) maximizes sigma-1 affinity, while bromine (larger, more lipophilic) in the target compound may alter binding kinetics or off-target effects.
- Piperazine Substitution : The 4-methyl group in piperazine is conserved across high-affinity sigma ligands (e.g., BD1063, BD1047), suggesting its role in stabilizing receptor interactions .
- Linker Flexibility : Ethyl linkers (as in BD1063) balance rigidity and flexibility for optimal receptor engagement. The target compound’s ether linker may introduce conformational constraints .
Activité Biologique
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₈BrClN₂O, with a molecular weight of approximately 319.65 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities due to its ability to interact with various receptors in the body.
1. Dopamine Receptor Activity
Research indicates that compounds structurally similar to this compound exhibit significant interactions with dopamine receptors, particularly the D3 receptor. A study demonstrated that analogs of this compound can act as selective D3 dopamine receptor agonists, showing full agonist activity with an EC50 value of 710 nM in β-arrestin recruitment assays . This suggests potential applications in treating neuropsychiatric disorders.
2. Antimicrobial Properties
The compound has shown promise in antimicrobial assays, particularly against resistant strains of bacteria. Similar compounds have been evaluated for their antibacterial activities, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics like Vancomycin . The presence of halogen substituents (bromine and chlorine) in the aromatic ring enhances the compound's reactivity and biological activity.
3. Structure-Activity Relationships (SAR)
A comprehensive SAR analysis has been conducted on piperazine derivatives, including this compound. Modifications in the piperazine core and substitutions at the aromatic moiety significantly influence biological activity. For instance, varying the alkyl substituents can lead to differences in receptor affinity and selectivity .
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₃H₁₈BrClN₂O | Unique halogenated structure; potential D3R agonist |
1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine | C₁₅H₂₃BrN₂O | Lacks chlorine; different biological profile |
1-[3-(4-Bromophenoxy)propyl]-4-methylpiperazine | C₁₅H₂₃BrN₂O | Similar structure; varied activity based on substitution |
Case Studies
Several studies have explored the biological activity of related compounds:
- Dopamine Receptor Agonism : In a study assessing the pharmacological profiles of several piperazine derivatives, one analog exhibited selective D3 receptor activation without significant D2 receptor antagonism, indicating a potential therapeutic window for conditions like schizophrenia .
- Antibacterial Efficacy : Another study focused on brominated phenazines demonstrated substantial antibacterial effects against Staphylococcus aureus and other pathogens, suggesting that structural modifications can enhance antibacterial potency .
Q & A
Q. How to design dose-response studies for sigma receptor modulation?
- Protocol : Use 8–12 concentrations (0.1 nM–10 µM) in triplicate. Include vehicle controls and reference antagonists (e.g., BD1063). Fit data to a sigmoidal curve (Hill slope ~1.0) to calculate EC/IC. Validate with Schild regression for competitive antagonism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.